molecular formula C9H12ClFIN B2995674 3-Fluoro-2-iodo-N-propan-2-ylaniline;hydrochloride CAS No. 2378502-51-1

3-Fluoro-2-iodo-N-propan-2-ylaniline;hydrochloride

Cat. No.: B2995674
CAS No.: 2378502-51-1
M. Wt: 315.55
InChI Key: PWRNCIUTBMLDSZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-2-iodo-N-propan-2-ylaniline;hydrochloride typically involves the following steps:

    Fluorination: Introduction of the fluorine atom into the aniline ring.

    Iodination: Introduction of the iodine atom into the fluorinated aniline.

    Alkylation: Introduction of the propan-2-yl group to the nitrogen atom of the aniline.

    Hydrochloride Formation: Conversion of the free base to its hydrochloride salt.

Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods while ensuring safety, cost-effectiveness, and environmental compliance. This may include the use of continuous flow reactors and automated systems to optimize reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-2-iodo-N-propan-2-ylaniline;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: Conversion of the aniline to its corresponding nitro or nitroso derivatives.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Halogen exchange reactions, where the fluorine or iodine atoms are replaced by other halogens or functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aniline may yield nitroaniline, while reduction may produce the corresponding amine .

Scientific Research Applications

3-Fluoro-2-iodo-N-propan-2-ylaniline;hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Fluoro-2-iodo-N-propan-2-ylaniline;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, such as altered cell signaling pathways and changes in gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-2-iodo-N-propan-2-ylaniline;hydrochloride is unique due to the presence of both fluorine and iodine atoms, as well as the propan-2-yl group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

3-fluoro-2-iodo-N-propan-2-ylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FIN.ClH/c1-6(2)12-8-5-3-4-7(10)9(8)11;/h3-6,12H,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRNCIUTBMLDSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC1=C(C(=CC=C1)F)I.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClFIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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